molecular formula C5H7BrN2 B1277734 2-Bromo-1,5-dimethyl-1H-imidazole CAS No. 235426-31-0

2-Bromo-1,5-dimethyl-1H-imidazole

Cat. No.: B1277734
CAS No.: 235426-31-0
M. Wt: 175.03 g/mol
InChI Key: CQONRJOUCSSFLX-UHFFFAOYSA-N
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Description

2-Bromo-1,5-dimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of bromine and methyl groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.

Scientific Research Applications

2-Bromo-1,5-dimethyl-1H-imidazole is utilized in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

    Biology: As a probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical agents due to its bioactive imidazole core.

    Industry: Used in the production of agrochemicals, dyes, and materials science applications.

Safety and Hazards

“2-Bromo-1,5-dimethyl-1H-imidazole” is classified as having acute toxicity, both orally and through skin contact, and can cause serious eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and using it only outdoors or in a well-ventilated area .

Future Directions

Imidazole derivatives, such as “2-Bromo-1,5-dimethyl-1H-imidazole”, have a broad range of chemical and biological properties, making them an important focus for future research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their diverse applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,5-dimethyl-1H-imidazole typically involves the bromination of 1,5-dimethyl-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.

    Oxidation: Formation of imidazole carboxylic acids or aldehydes.

    Reduction: Formation of dihydroimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-methyl-1H-imidazole
  • 1,5-Dimethyl-1H-imidazole
  • 2-Chloro-1,5-dimethyl-1H-imidazole

Uniqueness

2-Bromo-1,5-dimethyl-1H-imidazole is unique due to the presence of both bromine and two methyl groups, which confer distinct reactivity and selectivity in chemical reactions. Its bromine atom allows for versatile nucleophilic substitution reactions, while the methyl groups enhance its stability and lipophilicity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-bromo-1,5-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-3-7-5(6)8(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQONRJOUCSSFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428398
Record name 2-Bromo-1,5-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235426-31-0
Record name 2-Bromo-1,5-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,5-dimethyl-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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